Zilpaterol

Übersicht

Beschreibung

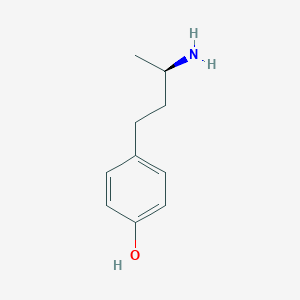

RU-42173, auch bekannt als Zilpaterolhydrochlorid, ist ein synthetischer Beta2-Adrenozeptor-Agonist. Es wird hauptsächlich als Wachstumspromotor in der Veterinärmedizin verwendet, insbesondere bei Rindern. Die Verbindung ist bekannt für ihre Fähigkeit, das Wachstum und die Futterverwertung bei Tieren zu verbessern .

Herstellungsmethoden

Die Synthese von RU-42173 umfasst ein Eintopfverfahren zur Herstellung von 4-(1,2-Dihydro-2-oxobenzo[d]imidazol-3-yl)butansäure, einem wichtigen Zwischenprodukt. Dieser Prozess umfasst die Kondensation von Methyl-4-chlorbutyrat mit 1-(Prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-on in Gegenwart einer Base und eines geeigneten Lösungsmittels, um das entsprechende Esterderivat zu erhalten. Dies wird gefolgt von Hydrolyse und Ansäuerung in Gegenwart eines anorganischen Lösungsmittels .

Vorbereitungsmethoden

The synthesis of RU-42173 involves a one-pot process for the preparation of 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid, a key intermediate. This process includes the condensation of methyl-4-chloro butyrate with 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one in the presence of a base and suitable solvent to give the corresponding ester derivative. This is followed by hydrolyzation and acidification in the presence of an inorganic solvent .

Analyse Chemischer Reaktionen

RU-42173 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Produkte zu bilden.

Reduktion: Reduktionsreaktionen können den Oxidationszustand der Verbindung verändern und zu verschiedenen Derivaten führen.

Substitution: RU-42173 kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Basen, Säuren und Lösungsmittel.

Wissenschaftliche Forschungsanwendungen

RU-42173 hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird bei der Synthese verschiedener chemischer Verbindungen und Zwischenprodukte verwendet.

Biologie: Die Verbindung wird auf ihre Auswirkungen auf biologische Systeme untersucht, insbesondere auf ihre Rolle als Beta2-Adrenozeptor-Agonist.

Medizin: RU-42173 wird auf seine potenziellen therapeutischen Anwendungen untersucht, einschließlich seiner Verwendung als Wachstumspromotor in der Veterinärmedizin.

Industrie: Die Verbindung wird bei der Herstellung von Tierfutterzusätzen verwendet, um das Wachstum und die Futterverwertung zu verbessern

Wirkmechanismus

RU-42173 übt seine Wirkung aus, indem es an Beta2-Adrenozeptoren im Muskelgewebe bindet. Diese Bindung aktiviert die Proteinkinase A, ein Enzym, das für Veränderungen in der Proteinsynthese und -degradation verantwortlich ist. Die Aktivierung der Proteinkinase A führt zu einem verstärkten Muskelwachstum und einer verbesserten Futterverwertung bei Tieren .

Wirkmechanismus

RU-42173 exerts its effects by binding to beta2-adrenoreceptors in muscle tissues. This binding activates protein kinase A, an enzyme responsible for changes in protein synthesis and degradation. The activation of protein kinase A leads to increased muscle growth and improved feed efficiency in animals .

Vergleich Mit ähnlichen Verbindungen

RU-42173 ist im Vergleich zu anderen Beta2-Adrenozeptor-Agonisten aufgrund seiner spezifischen Struktur und Wirkung einzigartig. Ähnliche Verbindungen sind:

Salbutamol: Ein weiterer Beta2-Adrenozeptor-Agonist, der hauptsächlich wegen seiner bronchodilatatorischen Eigenschaften verwendet wird.

Eigenschaften

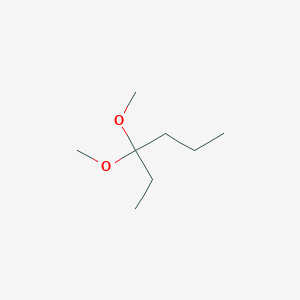

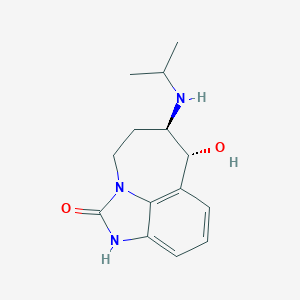

IUPAC Name |

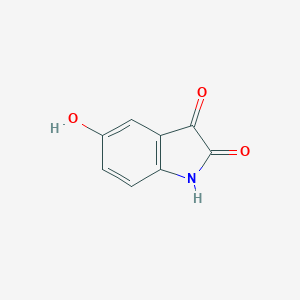

9-hydroxy-10-(propan-2-ylamino)-1,3-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2/c1-8(2)15-11-6-7-17-12-9(13(11)18)4-3-5-10(12)16-14(17)19/h3-5,8,11,13,15,18H,6-7H2,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSTCZWJCLIRCOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1CCN2C3=C(C1O)C=CC=C3NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20869611 | |

| Record name | 7-Hydroxy-6-[(propan-2-yl)amino]-4,5,6,7-tetrahydroimidazo[4,5,1-jk][1]benzazepin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20869611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.